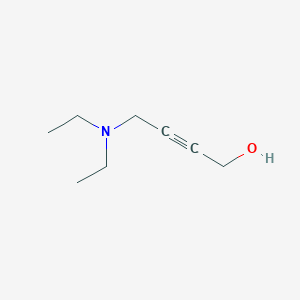

4-(Diethylamino)-2-butyn-1-ol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-(diethylamino)but-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-9(4-2)7-5-6-8-10/h10H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGZBRWTWOZSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147311 | |

| Record name | 4-(Diethylamino)-2-butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10575-25-4 | |

| Record name | 4-(Diethylamino)-2-butyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10575-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diethylamino)-2-butyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010575254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diethylamino)-2-butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethylamino)-2-butyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIETHYLAMINO)-2-BUTYN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA2DE62U5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(diethylamino)but-2-yn-1-ol IUPAC name and chemical structure

This guide provides an in-depth overview of 4-(diethylamino)but-2-yn-1-ol, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Structure

The compound with the systematic name 4-(diethylamino)but-2-yn-1-ol is a substituted aminobutyne (B8504826) derivative.

-

Synonyms: 4-(Diethylamino)-2-butyn-1-ol, 1-(Diethylamino)-2-butyn-4-ol, 1-(N,N-Diethylamino)-4-hydroxy-2-butyne[1][][7]

The chemical structure consists of a butynol (B8639501) backbone with a diethylamino group attached at the fourth carbon and a primary alcohol at the first carbon.

Caption: 2D Chemical Structure of 4-(diethylamino)but-2-yn-1-ol.

Physicochemical Properties

A summary of the key quantitative data for 4-(diethylamino)but-2-yn-1-ol is presented below. These properties are crucial for its handling, application in synthesis, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Weight | 141.21 g/mol | [1][4][5][6][7][8] |

| Appearance | White solid or transparent liquid | [][8] |

| Density | 0.952 g/mL at 25 °C | [6][8] |

| Melting Point | 32 °C | [] |

| Boiling Point | 222.4 - 232 °C at 760 mmHg | [][5] |

| Flash Point | 89.7 - 104.4 °C (closed cup) | [5] |

| Refractive Index | n20/D 1.479 | [5] |

| Water Solubility | 11 g/L at 25 °C | [5] |

| Solubility | Soluble in DMSO (55 mg/mL), Chloroform, Ethyl Acetate (B1210297), Methanol | [][5][8] |

| pKa (Predicted) | 13.01 ± 0.10 | [5] |

Experimental Protocols

4-(diethylamino)but-2-yn-1-ol is commonly synthesized through a Mannich-type reaction. This method involves the aminoalkylation of an acidic proton located on the terminal alkyne of propargyl alcohol.

Reaction Scheme: Propargyl alcohol + Paraformaldehyde + Diethylamine (B46881) → 4-(diethylamino)but-2-yn-1-ol

Caption: General workflow for the synthesis of 4-(diethylamino)but-2-yn-1-ol.

Detailed Methodology: A detailed protocol for the synthesis is as follows[9]:

-

A mixture of propargyl alcohol (0.1 mol), paraformaldehyde (0.1 mol), and diethylamine (0.15 mol) is prepared in dioxane (100 mL).

-

The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

-

Following the reflux period, the solvent (dioxane) is removed under reduced pressure.

-

The resulting residue is then purified by distillation to yield the final product, this compound.

An alternative procedure described in a patent involves the use of copper(II) acetate as a catalyst in the reaction mixture[10].

The identity and purity of the synthesized compound can be confirmed using standard analytical techniques. Spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available for this compound from various chemical suppliers and databases[11][12].

Applications in Drug Development

4-(diethylamino)but-2-yn-1-ol is a significant intermediate in the synthesis of the anticholinergic drug Oxybutynin (B1027) [][13]. Oxybutynin is used to treat overactive bladder.

The synthesis of Oxybutynin involves the esterification of 4-(diethylamino)but-2-yn-1-ol with α-cyclohexyl-α-hydroxybenzeneacetic acid. This coupling reaction is typically facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP)[9]. The compound is also noted as a known human metabolite of (S)-oxybutynin and is listed as an impurity of Oxybutynin[1][][7].

References

- 1. This compound | C8H15NO | CID 82735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Diethylaminobut-2-yn-1-ol | CAS Number 10575-25-4 [klivon.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. lookchem.com [lookchem.com]

- 6. 4-diethylamino-2-butyn-1-ol [stenutz.eu]

- 7. 4-Diethylamino-2-butyn-1-ol - CAS - 10575-25-4 | Axios Research [axios-research.com]

- 8. 4-Diethylamino-2-butyn-1-ol | TargetMol [targetmol.com]

- 9. benchchem.com [benchchem.com]

- 10. WO2009122429A2 - Crystalline oxybutynin and process for preparing the same - Google Patents [patents.google.com]

- 11. 4-DIETHYLAMINO-2-BUTYN-1-OL(10575-25-4) 13C NMR [m.chemicalbook.com]

- 12. 4-DIETHYLAMINO-2-BUTYN-1-OL(10575-25-4) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 4-(Diethylamino)-2-butyn-1-ol from Propargyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of 4-(diethylamino)-2-butyn-1-ol, a key pharmaceutical intermediate and a known metabolite of the drug Oxybutynin.[1][2] The synthesis is achieved through a copper-catalyzed Mannich reaction, a three-component condensation of propargyl alcohol, diethylamine (B46881), and formaldehyde (B43269).[3][4][5] This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and illustrates the process and its relevance through structured diagrams. The information is intended to support research, development, and scaling of this important synthetic transformation.

Reaction Scheme and Mechanism

The synthesis of this compound is a classic example of the Mannich reaction, which involves the aminoalkylation of an acidic proton. In this case, the acidic proton is the one attached to the sp-hybridized carbon of the alkyne in propargyl alcohol.[3] The reaction proceeds in two primary stages:

-

Formation of the Eschenmoser-like salt (Iminium Ion) : Diethylamine, a secondary amine, reacts with formaldehyde to form a highly electrophilic diethylaminomethyl cation, also known as an iminium ion.[5]

-

Nucleophilic Attack : The terminal alkyne of propargyl alcohol, facilitated by a copper catalyst, acts as a nucleophile and attacks the iminium ion, forming the new carbon-carbon bond and yielding the final product, a Mannich base.[3][6]

The overall reaction is as follows:

Propargyl Alcohol + Formaldehyde + Diethylamine → this compound

The mechanism is critically dependent on pH. An optimal pH of approximately 8.4 ensures a rapid and high-yielding reaction.[6] At pH values below 7, the reaction is impractically slow, while at pH values above 9, the yield tends to decrease.[6]

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of aminobutynols via the Mannich reaction.[6] This method has been reported to produce the diethyl analogue in high yield.[6]

Materials:

-

Propargyl Alcohol (1.0 mole)

-

Diethylamine (1.2 moles)

-

40% Formalin solution (1.6 moles)

-

Anhydrous Cupric Sulfate (B86663) (CuSO₄) (5 g)

-

50% Sulfuric Acid (H₂SO₄) solution

-

Water

-

Ether (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Amine Salt Preparation : Dissolve diethylamine (1.2 moles) in 50 mL of water. Adjust the pH of the solution to 9 by the careful addition of a 50% sulfuric acid solution.

-

Reagent Mixing : To the diethylamine solution, add the 40% formalin solution (1.6 moles), followed by propargyl alcohol (1.0 mole).

-

Catalyst Addition : Prepare a solution of 5 g of anhydrous cupric sulfate in 50 mL of water and add it to the main reaction mixture.

-

Final pH Adjustment : Adjust the pH of the complete mixture to 8.4 by adding a small amount of excess diethylamine solution.

-

Reaction : Heat the mixture to 80°C under reflux with stirring. The reaction progress is indicated by a color change from a greenish precipitate to yellow (copper propargylate), and finally to the deposition of metallic copper. The reaction is typically complete in approximately 55 minutes.[6]

-

Workup : Cool the reaction mixture and pour it into 300 mL of a saturated ammonium (B1175870) chloride solution. Extract the aqueous mixture three times with 150 mL portions of ether.

-

Purification : Combine the ether extracts and dry them over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure.

-

Distillation : Distill the residue in vacuo to yield the pure this compound.

Quantitative Data Presentation

The following tables summarize the key physical properties of the target compound and the optimized reaction parameters for its synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10575-25-4 | [1][2][7] |

| Molecular Formula | C₈H₁₅NO | [1][2][8] |

| Molecular Weight | 141.21 g/mol | [1][2][7][8] |

| Appearance | Liquid | - |

| Boiling Point | 92-93°C at 2 mm Hg | [6] |

| 231-232°C (lit.) | [7] | |

| Density | 0.952 g/mL at 25°C (lit.) | [7] |

| Refractive Index | n²⁰/D 1.479 (lit.) | [7] |

Table 2: Optimized Mannich Reaction Parameters

| Parameter | Optimal Condition | Notes | Reference(s) |

| pH | 8.4 | Crucial for yield and reaction rate. | [6] |

| Temperature | 80°C (Reflux) | - | [6] |

| Catalyst | Cupric Sulfate (CuSO₄) | Copper(II) acetate (B1210297) is also effective. | [6][9] |

| Solvent | Water / Dioxane | Aqueous conditions are effective. | [6][9] |

| Reaction Time | ~55 minutes | At pH > 8. | [6] |

| Reported Yield | 80% | For the diethylamino analogue. | [6] |

Application in Drug Development

This compound is not an end product but a crucial building block and reference compound in pharmaceutical science. Its primary significance lies in its relationship to Oxybutynin , a medication used to treat overactive bladder.

-

Synthetic Precursor : It serves as a key intermediate in certain synthetic routes to Oxybutynin and its analogues.

-

Reference Standard : As a known impurity and metabolite of Oxybutynin, pure this compound is required as a reference standard for analytical method development, validation, and quality control during the manufacturing of the active pharmaceutical ingredient (API).[1]

-

Metabolite Studies : It is a known human metabolite of (S)-oxybutynin, making it important for pharmacokinetic and metabolic studies.[2]

References

- 1. 4-Diethylamino-2-butyn-1-ol - CAS - 10575-25-4 | Axios Research [axios-research.com]

- 2. This compound | C8H15NO | CID 82735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. adichemistry.com [adichemistry.com]

- 4. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 5. Mannich reaction - Wikipedia [en.wikipedia.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 4-Diethylamino-2-butyn-1-ol 97 10575-25-4 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. benchchem.com [benchchem.com]

Unveiling the Enigmatic Mechanism: A Technical Guide to 4-(diethylamino)-2-butyn-1-ol

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the core mechanism of action of 4-(diethylamino)-2-butyn-1-ol, a molecule of significant interest due to its structural relationship with the well-established antimuscarinic drug, Oxybutynin (B1027). While direct pharmacological studies on this compound are limited, its identity as a primary metabolite and known impurity of Oxybutynin provides a strong foundation for elucidating its potential biological activities. This document synthesizes the available data on Oxybutynin and its major active metabolite, N-desethyloxybutynin, to project a scientifically grounded hypothesis for the mechanism of action of this compound.

Postulated Mechanism of Action: An Antimuscarinic Profile

Based on its structural similarity to Oxybutynin and N-desethyloxybutynin, this compound is hypothesized to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). The core structural features, including the tertiary amine and the propargyl alcohol moiety, are known to be crucial for binding to the orthosteric site of muscarinic receptors.

The primary therapeutic effect of Oxybutynin in treating overactive bladder stems from its blockade of M3 muscarinic receptors in the detrusor muscle of the bladder. This antagonism inhibits the action of acetylcholine, leading to muscle relaxation and an increase in bladder capacity.[1] Similarly, this compound is likely to exhibit affinity for muscarinic receptors, particularly the M1 and M3 subtypes, which are the primary targets of Oxybutynin.[1]

The N-desethyloxybutynin metabolite, which is structurally even closer to this compound, is a potent antimuscarinic agent itself and is believed to contribute significantly to both the therapeutic effects and the side effects (such as dry mouth) of Oxybutynin.[1][2] This further strengthens the hypothesis that this compound possesses a similar pharmacological profile.

Key Hypothesized Actions:

-

Competitive Antagonism: Likely competes with acetylcholine for binding to muscarinic receptors.

-

Subtype Selectivity: Expected to show a preference for M1 and M3 receptor subtypes over M2.

-

Physiological Effect: Potential to induce smooth muscle relaxation, particularly in the bladder and salivary glands.

Quantitative Pharmacological Data

To provide a quantitative basis for the hypothesized mechanism of action, the following table summarizes the binding affinities (pKi) and functional potencies (pA2) of Oxybutynin and its active metabolite, N-desethyloxybutynin, for various muscarinic receptor subtypes. These values are critical for understanding the structure-activity relationships and for predicting the potential potency of this compound.

| Compound | Receptor Subtype | Parameter | Value | Tissue/System | Reference |

| Oxybutynin | M1 | pKi | 8.5 | Human cloned receptors | [3] |

| M2 | pKi | 7.8 | Human cloned receptors | [3] | |

| M3 | pKi | 8.7 | Human cloned receptors | [3] | |

| M4 | pKi | 8.4 | Human cloned receptors | [3] | |

| M5 | pKi | 7.9 | Human cloned receptors | [3] | |

| Muscarinic | pA2 | 7.8 | Human detrusor muscle | [4] | |

| Muscarinic | pKi | 8.2 | Human detrusor muscle | [4] | |

| Muscarinic | pKi | 8.5 | Human parotid gland | [4] | |

| N-desethyloxybutynin | M1 | pKi | 8.8 | Human cloned receptors | [3] |

| M2 | pKi | 8.0 | Human cloned receptors | [3] | |

| M3 | pKi | 9.0 | Human cloned receptors | [3] | |

| M4 | pKi | 8.7 | Human cloned receptors | [3] | |

| M5 | pKi | 8.1 | Human cloned receptors | [3] | |

| Muscarinic | pA2 | 7.6 | Human detrusor muscle | [4] | |

| Muscarinic | pKi | 8.2 | Human detrusor muscle | [4] | |

| Muscarinic | pKi | 8.7 | Human parotid gland | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the antimuscarinic properties of compounds like this compound.

Radioligand Binding Assay for Muscarinic Receptors

This assay determines the affinity of a test compound for specific muscarinic receptor subtypes.

-

Objective: To determine the inhibition constant (Ki) of the test compound.

-

Materials:

-

Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK cells).[5]

-

Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).[5]

-

Test compound (this compound).

-

Non-specific binding control (e.g., atropine (B194438) at a high concentration).[5]

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[5]

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, incubate the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

In Vitro Functional Assay: Inhibition of Carbachol-Induced Muscle Contraction

This assay assesses the functional antagonist activity of a test compound on smooth muscle tissue.

-

Objective: To determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

-

Materials:

-

Isolated smooth muscle tissue (e.g., guinea pig bladder strips).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Isometric force transducer and data acquisition system.

-

Muscarinic agonist (e.g., carbachol).

-

Test compound (this compound).

-

-

Procedure:

-

Mount the tissue strips in the organ baths under a resting tension.

-

Allow the tissue to equilibrate for a period of time.

-

Perform a cumulative concentration-response curve to the agonist (carbachol) to establish a baseline.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of the test compound (antagonist) for a specific period.

-

In the presence of the antagonist, perform a second cumulative concentration-response curve to the agonist.

-

Repeat steps 4-6 with increasing concentrations of the antagonist.

-

-

Data Analysis:

-

Plot the contractile response against the logarithm of the agonist concentration for each antagonist concentration.

-

Determine the EC50 values for the agonist in the absence and presence of the antagonist.

-

Perform a Schild regression analysis by plotting the log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the regression line provides the pA2 value.

-

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the hypothesized signaling pathway and the experimental workflow for determining antagonist affinity.

References

- 1. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ics.org [ics.org]

An In-depth Technical Guide to 4-(diethylamino)-2-butyn-1-ol and its Derivatives: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(diethylamino)-2-butyn-1-ol and its derivatives, with a focus on their synthesis, chemical properties, biological activities, and the experimental methodologies used for their evaluation. This information is critical for researchers and professionals involved in drug discovery and development, particularly in the area of anticholinergic and antispasmodic agents.

Core Compound: this compound

This compound is a key pharmaceutical intermediate, most notably recognized as a precursor in the synthesis of the anticholinergic drug Oxybutynin.[1] It is a white solid or a clear, colorless to yellow-orange liquid with a molecular weight of 141.21 g/mol .[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [4] |

| CAS Number | 10575-25-4 | [1] |

| Appearance | White solid or White to Yellow to Orange clear liquid | [3][5] |

| Boiling Point | 231-232 °C (lit.) | [3] |

| Density | 0.952 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.479 (lit.) | [3] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate. | [3] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The primary method for synthesizing this compound is the Mannich reaction. This reaction involves the aminoalkylation of a terminal alkyne, in this case, propargyl alcohol, with formaldehyde (B43269) and a secondary amine, diethylamine (B46881).

Experimental Protocol: Synthesis of this compound via Mannich Reaction

A detailed experimental protocol for the synthesis is as follows:

-

A mixture of propargyl alcohol (5.6 g, 0.1 mol), paraformaldehyde (3.0 g, 0.1 mol), and diethylamine (10.9 g, 0.15 mol) in dioxane (100 mL) is prepared.

-

The reaction mixture is heated at reflux for 4 hours.

-

Following the reflux period, the solvent is removed under reduced pressure.

-

The resulting residue is then distilled to yield this compound.[6]

Figure 1: General workflow for the synthesis of this compound.

Derivatives of this compound and their Biological Activity

The primary therapeutic interest in this compound lies in its role as a scaffold for the synthesis of pharmacologically active derivatives, particularly those with anticholinergic properties. These derivatives are primarily esters and keto analogues, which have been investigated for their potential in treating conditions such as neurogenic bladder and urinary incontinence.[4]

Ester Derivatives: Oxybutynin and its Analogs

The most well-known derivative is Oxybutynin, which is the α-cyclohexyl-α-hydroxybenzeneacetate ester of this compound. Oxybutynin is a potent antimuscarinic agent used to relieve urinary and bladder difficulties.[4]

Synthesis of Oxybutynin:

Oxybutynin is synthesized by the esterification of this compound with α-cyclohexyl-α-hydroxybenzeneacetic acid.

Experimental Protocol: Synthesis of 4-(diethylamino)-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate (Oxybutynin)

-

To a solution of α-cyclohexyl-α-hydroxybenzeneacetic acid (0.1 mol) and this compound (0.1 mol) in dichloromethane (B109758) (200 mL), N,N'-dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are added at 0 °C.

-

The mixture is stirred at room temperature for 24 hours.

-

The precipitated dicyclohexylurea is removed by filtration.

-

The filtrate is washed sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the product.[6]

Keto Analogs: Substituted 7-Amino-1-hydroxy-5-heptyn-2-ones

A series of metabolically more stable keto analogues of Oxybutynin have been synthesized and evaluated for their antimuscarinic and bladder activity. These compounds are substituted 7-amino-1-hydroxy-5-heptyn-2-ones.[4]

Quantitative Data on Keto Analogs:

The following table summarizes the in vitro antimuscarinic activity (pA₂) and in vivo bladder activity for a selection of these keto analogs.

| Compound | R | R¹ | R² | Yield (%) | M.p. (°C) | Antimuscarinic Activity (pA₂) | In Vivo Bladder Activity (ED₅₀, mg/kg, i.v.) | Reference |

| 12a | Cyclopentyl | C₂H₅ | C₂H₅ | 58 | 76-77 | 7.3 | 0.05 ± 0.01 | [6] |

| 12b | Cyclohexyl | C₂H₅ | C₂H₅ | 65 | 89-90 | 7.5 | 0.03 ± 0.007 | [6] |

| 14b | Cyclobutyl | CH₃ | CH₃ | 48 | 103-104 | 8.0 | 0.01 ± 0.003 | [6] |

Table 2: Biological Activity of Substituted 7-Amino-1-hydroxy-5-heptyn-2-one Analogs

Signaling Pathways and Mechanism of Action

The pharmacological effects of this compound derivatives, such as Oxybutynin and its keto analogs, are primarily mediated through the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[7] These G protein-coupled receptors are crucial for mediating the effects of acetylcholine in the parasympathetic nervous system.[8]

There are five subtypes of muscarinic receptors (M1-M5). The therapeutic effects of these compounds in the bladder are mainly attributed to the blockade of M3 receptors, which are predominantly found on the detrusor smooth muscle, leading to muscle relaxation and an increase in bladder capacity.[9][10]

Figure 2: Signaling pathway of M3 muscarinic receptor antagonism by derivatives.

Experimental Protocols for Biological Evaluation

The biological activity of this compound derivatives is assessed using a combination of in vitro and in vivo assays.

In Vitro Assays

a) Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the affinity of the compounds for muscarinic receptor subtypes.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Membranes are prepared from tissues expressing the target muscarinic receptors (e.g., guinea pig brain or bladder).

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Ki) of the test compound.[4][11][12]

b) Isolated Bladder Smooth Muscle Contractility Assay

This assay assesses the functional antagonist activity of the compounds on bladder smooth muscle contraction.

Experimental Protocol: Guinea Pig Bladder Strip Assay

-

Tissue Preparation: Bladder smooth muscle strips are obtained from guinea pigs and mounted in an organ bath containing a physiological salt solution.

-

Contraction Induction: The muscle strips are contracted by the addition of a muscarinic agonist, such as carbachol.

-

Antagonist Application: The test compound is added to the bath at various concentrations, and the inhibition of the carbachol-induced contraction is measured.

-

Data Analysis: The pA₂ value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is calculated.[1]

In Vivo Assays

a) Guinea Pig Cystometrogram

This in vivo model is used to evaluate the effect of the compounds on bladder function in a whole-animal system.

Experimental Protocol: Guinea Pig Cystometrogram

-

Animal Preparation: A catheter is implanted into the bladder of an anesthetized guinea pig.

-

Cystometry: The bladder is filled with saline at a constant rate, and the intravesical pressure is monitored to record bladder contractions.

-

Drug Administration: The test compound is administered intravenously.

-

Data Analysis: The effect of the compound on the frequency and amplitude of bladder contractions is measured, and the dose required to produce a 50% inhibition of bladder activity (ED₅₀) is determined.[12]

Figure 3: Experimental workflow for the biological evaluation of derivatives.

This technical guide provides a foundational understanding of this compound and its derivatives. The presented data and protocols offer a starting point for researchers to further explore the synthesis of novel analogs and to conduct comprehensive pharmacological evaluations in the quest for improved therapeutic agents.

References

- 1. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchwithrowan.com [researchwithrowan.com]

- 3. datapdf.com [datapdf.com]

- 4. benchchem.com [benchchem.com]

- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 9. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 12. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of 4-(diethylamino)-2-butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological relevance of 4-(diethylamino)-2-butyn-1-ol (CAS No. 10575-25-4). This compound is a critical intermediate in pharmaceutical synthesis, most notably as a precursor to the antimuscarinic agent Oxybutynin.[1][2]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory and development settings.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 10575-25-4[1] |

| Molecular Formula | C₈H₁₅NO[1] |

| Molecular Weight | 141.21 g/mol [3] |

| IUPAC Name | 4-(diethylamino)but-2-yn-1-ol |

| Synonyms | 4-(Diethylamino)but-2-yn-1-ol, 1-(Diethylamino)-2-butyn-4-ol[2] |

| Linear Formula | (CH₃CH₂)₂NCH₂C≡CCH₂OH[3] |

| SMILES | CCN(CC)CC#CCO[1] |

| InChI Key | ACGZBRWTWOZSFU-UHFFFAOYSA-N[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White solid to Yellow/Orange clear liquid[1] |

| Boiling Point | 222.4 - 232 °C at 760 mmHg[3] |

| Density | 0.952 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.479 (lit.)[3] |

| Flash Point | 104.4 °C (219.9 °F) - closed cup[3] |

| Water Solubility | 11 g/L at 25 °C |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol, DMSO (55 mg/mL) |

Table 3: Computed Properties

| Property | Value |

| LogP | 0.3239 |

| Topological Polar Surface Area (TPSA) | 23.47 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 3 |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of this compound in a research and development context.

Synthesis Protocol: Mannich Reaction

The synthesis of this compound is typically achieved via a copper-catalyzed Mannich reaction. This three-component condensation involves an alkyne with an acidic proton, formaldehyde (B43269), and a secondary amine.[4][5]

Reactants:

-

Propargyl alcohol (active hydrogen compound)

-

Diethylamine (secondary amine)

-

Formaldehyde (or paraformaldehyde)

-

Catalyst: Copper(I) or Copper(II) salt (e.g., CuI, CuCl, CuSO₄)[6]

-

Solvent: Dioxane, Tetrahydrofuran (THF), or water[6]

Methodology:

-

To a reaction vessel, add the solvent, copper catalyst, and diethylamine.

-

Slowly add formaldehyde (typically as an aqueous solution like formalin) to the mixture while stirring. This in-situ reaction forms the electrophilic Eschenmoser's salt precursor (iminium ion).[7]

-

Introduce propargyl alcohol to the reaction mixture.

-

The reaction is often heated to reflux (e.g., 80-100 °C) for several hours until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]

-

Upon completion, the mixture is cooled, and the product is worked up. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase (RP) HPLC method can be used for the analysis and purification of this compound.[8]

Methodology:

-

Column: Newcrom R1 HPLC column or equivalent C18 column.[8]

-

Mobile Phase: A mixture of Acetonitrile (MeCN) and water.[8] An acid modifier like phosphoric acid or, for MS-compatibility, formic acid is used.[8]

-

Detection: UV detection (wavelength determined by chromophore, typically in the low UV range for non-aromatic compounds) or Mass Spectrometry (MS).

-

Procedure:

-

Prepare a standard solution of this compound in the mobile phase or a compatible solvent.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Elute the compound using either an isocratic or gradient mobile phase composition.

-

Quantify the compound by comparing the peak area to a standard curve. This method is scalable for preparative separation to isolate impurities.[8]

-

Role in Drug Development

Precursor to Oxybutynin

This compound is not a direct metabolite of Oxybutynin but rather a key starting material for its synthesis. Oxybutynin is an ester formed from the reaction of this compound and 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. This esterification is a crucial step in the manufacturing of this widely used drug for overactive bladder.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 4-Diethylamino-2-butyn-1-ol - CAS - 10575-25-4 | Axios Research [axios-research.com]

- 3. 4-Diethylamino-2-butyn-1-ol 97 10575-25-4 [sigmaaldrich.com]

- 4. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 5. Mannich reaction - Wikipedia [en.wikipedia.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 8. This compound | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to 4-(Diethylamino)-2-butyn-1-ol (CAS: 10575-25-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(diethylamino)-2-butyn-1-ol (CAS number: 10575-25-4), a key chemical intermediate and a known human metabolite of the anticholinergic drug Oxybutynin. This document consolidates essential information on its physicochemical properties, synthesis, and analytical methods. While the direct biological activity of this compound is not extensively characterized in publicly available literature, its metabolic relationship to Oxybutynin suggests potential interactions with muscarinic acetylcholine (B1216132) receptors. This guide aims to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and related scientific fields.

Chemical and Physical Properties

This compound is a tertiary amine and a propargyl alcohol derivative. Its core structure consists of a butynol (B8639501) backbone with a diethylamino group at the 4-position. The presence of both a hydroxyl and a tertiary amine group makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅NO | [1][2] |

| Molecular Weight | 141.21 g/mol | [1][2] |

| Appearance | Clear, colorless to white solid/oil | [3][4] |

| Boiling Point | 222.4 - 232 °C at 760 mmHg | [3][4] |

| Melting Point | Not available | |

| Density | 0.949 - 0.952 g/cm³ at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.479 | [3][4] |

| Solubility | Soluble in chloroform, ethyl acetate (B1210297), and methanol. Water solubility: 11 g/L at 25 °C. | [3] |

| Flash Point | 89.7 °C | [3] |

Table 2: Spectroscopic and Computational Data

| Data Type | Value/Description | Source(s) |

| Canonical SMILES | CCN(CC)CC#CCO | [3] |

| InChI | InChI=1S/C8H15NO/c1-3-9(4-2)7-5-6-8-10/h10H,3-4,7-8H2,1-2H3 | [5] |

| XLogP3 | 0.4 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 3 | [5] |

Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an alkyne with an acidic proton, an aldehyde (typically formaldehyde), and a secondary amine (diethylamine).

Synthesis via Mannich Reaction

Experimental Protocol:

-

Reagents:

-

Propargyl alcohol (2-propyn-1-ol)

-

Paraformaldehyde

-

N,N-Diethylamine

-

Copper(II) acetate (catalyst)

-

1,4-Dioxane (B91453) (solvent)

-

-

Procedure:

-

A mixture of paraformaldehyde (105.0 g), N,N-diethylamine (300 g), and copper(II) acetate (7.5 g) in 1,4-dioxane (900 ml) is heated to 60-65°C.

-

After 1.5 hours, 2-propyn-1-ol (150 g, 2.7 moles) is added to the reaction mixture.

-

The reaction is maintained at 60-65°C and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then subjected to an appropriate work-up procedure to isolate the crude product. This typically involves partitioning between an organic solvent and water, followed by separation and drying of the organic layer.

-

Purification of the crude product is achieved by vacuum distillation to yield pure this compound.

-

Synthesis workflow for this compound via Mannich reaction.

Biological Context and Potential Signaling Pathway

This compound is a known human metabolite of (S)-Oxybutynin[5]. Oxybutynin is a well-established anticholinergic drug that acts as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a higher affinity for M1, M3, and M4 subtypes than for M2 and M5[1]. It is widely used in the treatment of overactive bladder due to its ability to relax the detrusor muscle.

The metabolism of Oxybutynin to this compound occurs via hydrolysis of the ester linkage. While the direct pharmacological activity of this compound has not been extensively studied, its structural similarity to other known muscarinic receptor ligands and its origin as a metabolite of a potent muscarinic antagonist suggest that it may possess some affinity for these receptors. However, without direct experimental evidence, its specific effects remain speculative.

The signaling pathway of Oxybutynin involves the blockade of acetylcholine-mediated activation of M3 muscarinic receptors on the bladder's detrusor muscle. This antagonism prevents the Gq-protein-coupled activation of phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium levels leads to smooth muscle relaxation.

Metabolic pathway of Oxybutynin and its effect on muscarinic signaling.

Analytical Methods

The analysis and purification of this compound are crucial for its use as a reference standard and in synthetic applications. High-performance liquid chromatography (HPLC) is a common method for its analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

-

Column: A suitable reverse-phase column, such as a C18 column.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier like phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid can be used as the modifier.

-

Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities.

General workflow for the HPLC analysis of this compound.

Applications

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals, most notably Oxybutynin[6]. It also serves as a reference standard for this active pharmaceutical ingredient (API) in analytical method development, validation, and quality control processes during drug development and manufacturing[1]. Furthermore, its chemical structure makes it a potential building block for the synthesis of other novel compounds in medicinal chemistry research.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

| Hazard Codes | H302, H315, H319, H335 | [5] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [4] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, suitable respirator | [4] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [4] |

Conclusion

This compound is a chemical compound of significant interest to the pharmaceutical industry, primarily due to its role as a crucial intermediate in the synthesis of Oxybutynin. This guide has provided a detailed overview of its chemical and physical properties, a robust synthesis protocol, and analytical methodologies. While its direct biological activity is not yet well-defined, its metabolic link to a potent muscarinic antagonist warrants further investigation to fully understand its pharmacological profile. The information compiled herein serves as a foundational resource for scientists and researchers working with this compound, facilitating its effective and safe use in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. urology-textbook.com [urology-textbook.com]

- 4. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacology of N-(4-diethylamino-2-butynyl)-succinimide (DKJ 21), a new central anticholinergic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Pharmacology of 4-(diethylamino)-2-butyn-1-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(diethylamino)-2-butyn-1-ol is a key chemical entity primarily recognized for its role as a synthetic intermediate in the production of the anticholinergic drug oxybutynin (B1027) and as a human metabolite of (S)-oxybutynin.[1] Despite its integral connection to a pharmacologically significant compound, a comprehensive, independent pharmacological profile for this compound remains largely undefined in publicly accessible scientific literature. This technical guide consolidates the available information, highlighting its established roles and the conspicuous absence of direct biological activity data.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of this compound is fundamental for its application in synthesis and for any potential, yet unexplored, pharmacological considerations.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1] |

| CAS Number | 10575-25-4 | [1] |

| Appearance | White solid | [] |

| Boiling Point | 222.4 °C at 760 mmHg | [] |

| Melting Point | 32 °C | [] |

| Density | 0.949 g/cm³ | [] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [] |

Role as a Synthetic Precursor to Oxybutynin

The principal and well-documented utility of this compound lies in its function as a crucial building block in the convergent synthesis of oxybutynin. Oxybutynin is a potent muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder.[3] The synthesis involves the esterification of α-cyclohexyl-α-hydroxy-benzeneacetic acid with this compound.

Metabolic Fate of (S)-Oxybutynin

This compound has been identified as a human metabolite of the (S)-enantiomer of oxybutynin.[1] Oxybutynin is administered as a racemate, and its pharmacological activity, primarily antimuscarinic effects, resides predominantly in the (R)-enantiomer. The metabolic pathways of oxybutynin are complex and lead to the formation of several metabolites, including the pharmacologically active N-desethyloxybutynin (DEO). The generation of this compound as a metabolite underscores the necessity of understanding its own potential biological activities and toxicological profile.

Biological Activities and Pharmacology: An Evidence Gap

A thorough review of scientific literature reveals a significant lack of direct research into the biological activities and pharmacological properties of this compound. While its structural similarity to precursors of other cholinergic agents, such as N-(4-diethylamino-2-butynyl)-succinimide (a central anticholinergic agent), might suggest a potential for interaction with cholinergic receptors, no empirical data from receptor binding assays or functional studies are available to substantiate this hypothesis.

Currently, there is:

-

No quantitative data on the binding affinity of this compound for any biological target, including muscarinic or nicotinic acetylcholine (B1216132) receptors.

-

No information from in vitro or in vivo functional assays to characterize it as an agonist, antagonist, or modulator of any receptor or enzyme.

-

No published experimental protocols specifically designed to evaluate the pharmacology of this compound.

-

No identified signaling pathways that are modulated by this compound.

The compound is commercially available and is sometimes categorized as an "impurity" of oxybutynin.[] This classification, while relevant from a pharmaceutical quality control perspective, does not preclude the possibility of inherent biological activity.

Future Directions and Research Imperatives

The absence of pharmacological data for a known human metabolite and a key synthetic precursor of a widely used drug represents a notable knowledge gap. Future research should be directed towards:

-

Comprehensive Receptor Screening: Evaluating the binding profile of this compound against a broad panel of receptors, with a primary focus on cholinergic receptors.

-

Functional Characterization: Conducting in vitro functional assays (e.g., calcium mobilization, cAMP accumulation) to determine if the compound exhibits agonist or antagonist activity at any identified targets.

-

In Vivo Studies: Following promising in vitro results, assessing the physiological effects of this compound in animal models to understand its potential systemic effects and toxicological profile.

Conclusion

References

4-(Diethylamino)-2-butyn-1-ol: A Key Intermediate and Potential Impurity in Oxybutynin Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxybutynin (B1027), an anticholinergic agent widely used for the treatment of overactive bladder, undergoes a complex synthesis process where precise control of impurities is critical to ensure its safety and efficacy. Among the potential process-related impurities, 4-(diethylamino)-2-butyn-1-ol holds a significant position, not only as a potential contaminant in the final active pharmaceutical ingredient (API) but also as a key starting material in the primary synthetic route. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, its role in the synthesis of Oxybutynin, and established analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of Oxybutynin.

Introduction

The control of impurities in active pharmaceutical ingredients is a mandate by regulatory agencies such as the FDA, EMA, and ICH to ensure the safety and efficacy of drug products.[1] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or improper storage.[1] In the synthesis of Oxybutynin, a tertiary amine with anticholinergic and antispasmodic properties, this compound is a crucial building block.[2][3] Its presence as an unreacted starting material or as a byproduct of side reactions can lead to its inclusion as an impurity in the final Oxybutynin product. Understanding the chemical characteristics of this compound and having robust analytical methods for its control are therefore of paramount importance.

Chemical and Physical Properties

This compound is a white solid with a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol .[4][] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C8H15NO | [4][] |

| Molecular Weight | 141.21 g/mol | [4][] |

| CAS Number | 10575-25-4 | [4] |

| Appearance | White solid | [4][] |

| Boiling Point | 222.4 °C at 760 mmHg | [4] |

| Melting Point | 32 °C | |

| Density | 0.949 g/cm³ | [4] |

| Solubility | Soluble in Chloroform, Ethyl Acetate (B1210297), Methanol (B129727), and Water (11 g/L at 25°C) | [4][][6] |

| Flash Point | 89.7 °C | [4] |

Role in the Synthesis of Oxybutynin

The most common synthetic pathway to Oxybutynin involves the esterification of phenylcyclohexylglycolic acid with this compound. However, this is not a direct reaction. The alcohol is first converted to its acetate ester, 4-diethylamino-2-butynyl acetate, which then undergoes a transesterification reaction with the methyl ester of phenylcyclohexylglycolic acid in the presence of a base like sodium methoxide (B1231860) to yield Oxybutynin.[7]

The following diagram illustrates the synthetic pathway of Oxybutynin, highlighting the role of this compound.

As depicted, this compound is a key intermediate formed from propargyl alcohol, diethylamine, and formaldehyde via a Mannich reaction.[3] Incomplete conversion of this compound to 4-diethylamino-2-butynyl acetate or subsequent incomplete reaction of the acetate can lead to the presence of this compound in the final Oxybutynin product.

Analytical Methodologies for Impurity Profiling

The detection and quantification of this compound as an impurity in Oxybutynin are typically achieved using High-Performance Liquid Chromatography (HPLC). The following section details a representative experimental protocol compiled from various published methods.[8][9][10]

Experimental Protocol: HPLC Analysis

This protocol provides a general framework for the analysis of this compound in Oxybutynin. Method validation and optimization are essential for specific applications.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition | Reference(s) |

| Column | Symmetry C18 (250 x 4.6 mm, 5 µm) or equivalent | [8] |

| Mobile Phase | A mixture of 1% orthophosphoric acid, acetonitrile, and methanol in a ratio of 40:45:15 (v/v/v) | [8] |

| Flow Rate | 1.0 mL/min | [8][10] |

| Detection Wavelength | 205 nm | [8] |

| Injection Volume | 20 µL | [8] |

| Column Temperature | Ambient | [8] |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a final concentration within the expected linear range.

-

Sample Solution: Accurately weigh and dissolve the Oxybutynin API sample in the mobile phase. The concentration should be chosen to ensure that the expected level of the impurity falls within the calibrated range of the standard.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

Quantify the amount of the impurity in the sample using the peak area and a calibration curve generated from the standard solutions.

The following workflow diagram illustrates the analytical procedure.

Toxicology and Pharmacology

Limited information is publicly available regarding the specific toxicology and pharmacology of this compound. However, it is noteworthy that 4-(diethylamino)but-2-yn-1-ol has been identified as a human metabolite of (S)-oxybutynin.[11] The presence of a metabolite as an impurity can have implications for the overall safety profile of the drug product. Further toxicological studies would be necessary to fully characterize the potential risks associated with this impurity. Regulatory guidelines, such as those from the ICH, provide a framework for qualifying impurities at certain levels, which may involve demonstrating that the impurity is also a significant metabolite in animal or human studies.

Regulatory Considerations and Limits

The acceptable limits for impurities in an active pharmaceutical ingredient are dictated by regulatory bodies and are often detailed in pharmacopeial monographs. While specific limits for this compound in Oxybutynin are not publicly disclosed in a general context, the ICH Q3A(R2) guideline provides thresholds for reporting, identification, and qualification of new impurities in new drug substances. These thresholds are based on the maximum daily dose of the drug. For a drug with a maximum daily dose of up to 2g, the identification threshold is typically 0.10% or 1.0 mg per day intake, whichever is lower, and the qualification threshold is 0.15% or 1.0 mg per day intake, whichever is lower. It is the responsibility of the manufacturer to establish and justify the limits for all potential impurities in their drug substance.

The logical relationship for setting impurity limits is illustrated in the diagram below.

Conclusion

This compound is an integral part of the Oxybutynin manufacturing process and, consequently, a potential impurity that requires stringent control. A thorough understanding of its chemical properties, its formation during synthesis, and the availability of robust analytical methods for its detection are essential for ensuring the quality, safety, and efficacy of the final Oxybutynin drug product. This guide provides a foundational understanding for professionals in the pharmaceutical industry to navigate the challenges associated with managing this critical process-related impurity. Further research into the toxicological profile of this compound will provide a more complete picture of its potential impact and aid in the establishment of scientifically sound and safe limits in Oxybutynin.

References

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations [mdpi.com]

- 4. lookchem.com [lookchem.com]

- 6. 4-Diethylamino-2-butyn-1-ol | TargetMol [targetmol.com]

- 7. WO2009122429A2 - Crystalline oxybutynin and process for preparing the same - Google Patents [patents.google.com]

- 8. pharmacophorejournal.com [pharmacophorejournal.com]

- 9. researchgate.net [researchgate.net]

- 10. digitalxplore.org [digitalxplore.org]

- 11. This compound | C8H15NO | CID 82735 - PubChem [pubchem.ncbi.nlm.nih.gov]

Identification of 4-(diethylamino)but-2-yn-1-ol as a Human Metabolite of Oxybutynin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the identification of 4-(diethylamino)but-2-yn-1-ol as a human metabolite of the anticholinergic drug oxybutynin (B1027). Oxybutynin is widely prescribed for the treatment of overactive bladder. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety profile. This document outlines the metabolic pathways of oxybutynin, focusing on the formation of 4-(diethylamino)but-2-yn-1-ol, and presents detailed experimental protocols for the identification and quantification of oxybutynin and its major metabolites. While quantitative data for many oxybutynin metabolites are available, this guide also highlights the current data gap regarding the specific plasma concentrations of 4-(diethylamino)but-2-yn-1-ol in humans.

Introduction

Oxybutynin is a tertiary amine ester that undergoes extensive metabolism in humans. Its therapeutic effects are attributed to its action as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. The metabolic pathways of oxybutynin are complex and lead to the formation of several metabolites, some of which are pharmacologically active. This guide focuses on the identification and characterization of a specific metabolite, 4-(diethylamino)but-2-yn-1-ol.

Metabolic Pathways of Oxybutynin

The metabolism of oxybutynin primarily occurs in the liver and is mediated by cytochrome P450 enzymes and carboxylesterases. The main metabolic routes are N-deethylation and hydrolysis of the ester bond.

-

N-Deethylation: The most prominent metabolic pathway is the N-deethylation of the diethylamino group, primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme. This reaction leads to the formation of N-desethyloxybutynin, which is an active metabolite and is found in higher concentrations in plasma than the parent drug.

-

Hydrolysis: Oxybutynin can undergo hydrolysis of its ester linkage. This reaction is catalyzed by carboxylesterase 1 (CES1), an enzyme highly expressed in the human liver. The hydrolysis of oxybutynin results in the formation of two metabolites: phenylcyclohexylglycolic acid and 4-(diethylamino)but-2-yn-1-ol .[1]

The metabolic pathways of oxybutynin are depicted in the following signaling pathway diagram.

Quantitative Data on Oxybutynin and its Metabolites

While extensive quantitative data exists for oxybutynin and its primary active metabolite, N-desethyloxybutynin, there is a notable absence of published data on the plasma concentrations of 4-(diethylamino)but-2-yn-1-ol in humans following therapeutic doses of oxybutynin. The available pharmacokinetic data for the parent drug and its N-desethyl metabolite are summarized in the table below.

| Analyte | Formulation | Cmax (ng/mL) | Tmax (h) |

| Oxybutynin | Immediate Release | 8.0 | <1 |

| Extended Release | 1.0 | 4-6 | |

| N-desethyloxybutynin | Immediate Release | 4-10 times higher than Oxybutynin | ~1 |

| Extended Release | 4-7 times higher than Oxybutynin | 6-8 |

Note: Cmax and Tmax values are approximate and can vary based on individual patient factors and specific study designs.

Experimental Protocols

This section provides a detailed methodology for the simultaneous quantification of oxybutynin, N-desethyloxybutynin, and a proposed approach for the quantification of 4-(diethylamino)but-2-yn-1-ol in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction

-

To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard working solution (e.g., deuterated analogs of the analytes).

-

Vortex the sample for 30 seconds.

-

Add 100 µL of 0.1 M NaOH to alkalize the plasma.

-

Add 3 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and hexane).

-

Vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient program to separate the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Oxybutynin | 358.3 | 142.2 |

| N-desethyloxybutynin | 330.3 | 96.2 |

| 4-(diethylamino)but-2-yn-1-ol | 142.1 | To be determined |

| Internal Standards | Deuterated analogs | To be determined |

Note: The MRM transitions for 4-(diethylamino)but-2-yn-1-ol and internal standards must be determined empirically.

The following diagram illustrates a typical experimental workflow for human metabolite identification.

Conclusion

4-(diethylamino)but-2-yn-1-ol is a confirmed human metabolite of oxybutynin, formed through the hydrolysis of the parent drug's ester bond, a reaction primarily catalyzed by carboxylesterase 1 in the liver. While the metabolic pathway for its formation is established, a significant gap exists in the scientific literature regarding its quantitative levels in human plasma. The experimental protocols provided in this guide, based on established methods for other oxybutynin metabolites, offer a robust framework for future studies aimed at quantifying 4-(diethylamino)but-2-yn-1-ol. Further research is warranted to determine the pharmacokinetic profile of this metabolite and to assess its potential contribution to the overall pharmacological and toxicological effects of oxybutynin.

References

Molecular weight and exact mass of 4-(diethylamino)-2-butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(diethylamino)-2-butyn-1-ol, a key pharmaceutical intermediate and a known metabolite of the drug Oxybutynin (B1027). This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its biological context.

Chemical and Physical Properties

This compound is a tertiary amino alcohol. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-(diethylamino)but-2-yn-1-ol | [1] |

| CAS Number | 10575-25-4 | [2][3] |

| Molecular Formula | C₈H₁₅NO | [2][3] |

| Molecular Weight | 141.21 g/mol | [1][2][3] |

| Exact Mass | 141.115364102 Da | [1][2] |

| Appearance | Liquid | [4] |

| Density | 0.952 g/cm³ at 25°C | [4][5] |

| Boiling Point | 222.4 °C at 760 mmHg | [2] |

| Flash Point | 104 °C (219 °F) | [5] |

| Solubility | Soluble in Chloroform, Ethyl Acetate (B1210297), Methanol, and DMSO. Water solubility is 11 g/L at 25°C. | [2][4] |

| Canonical SMILES | CCN(CC)CC#CCO | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are essential for researchers working with this compound in drug development and quality control.

Synthesis of this compound

This compound can be synthesized via a Mannich-type reaction. The following protocol is adapted from established synthetic procedures.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Paraformaldehyde

-

N,N-Diethylamine

-

Copper(II) acetate

-

1,4-Dioxane

-

2-propyne-1-ol (Propargyl alcohol)

Procedure:

-

A mixture of paraformaldehyde (105.0 g), N,N-diethylamine (300 g), and copper(II) acetate (7.5 g) in 1,4-dioxane (900 ml) is heated to 60-65°C.[6]

-

After 1.5 hours of heating, 2-propyne-1-ol (150 g, 2.7 moles) is added to the mixture.[6]

-

The reaction is maintained at this temperature and monitored for completion.

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

-

Purification is typically achieved through vacuum distillation to yield pure this compound.

Analytical Protocol: Reverse-Phase HPLC

This compound can be analyzed using a reverse-phase High-Performance Liquid Chromatography (HPLC) method. This method is suitable for purity assessment and pharmacokinetic studies.[7]

Caption: Workflow for HPLC analysis.

Instrumentation and Conditions:

-

Column: Newcrom R1 reverse-phase column.[7]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[7]

-

Mode: Isocratic elution.

-

Detection: UV or Mass Spectrometry (MS).

-

Application: This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics.[7]

Biological Context and Metabolic Pathways

This compound is a known human metabolite of (S)-oxybutynin.[1] Oxybutynin is an antimuscarinic agent used to treat overactive bladder. It undergoes extensive first-pass metabolism, primarily by the cytochrome P450 enzyme system (specifically CYP3A4) located in the liver and gut wall.[8]

The metabolism of oxybutynin involves several pathways, including N-deethylation and N-oxidation.[9] The N-deethylation pathway is responsible for producing metabolites related to this compound.

Caption: Metabolic context of Oxybutynin.

This compound's role as an impurity and metabolite of Oxybutynin makes it a critical reference standard in the pharmaceutical industry for analytical method development, validation, and quality control during the drug development process.[3]

References

- 1. This compound | C8H15NO | CID 82735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 4-Diethylamino-2-butyn-1-ol - CAS - 10575-25-4 | Axios Research [axios-research.com]

- 4. 4-Diethylamino-2-butyn-1-ol | TargetMol [targetmol.com]

- 5. 4,4-Diethylamino-2-butyn-1-ol, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. WO2009122429A2 - Crystalline oxybutynin and process for preparing the same - Google Patents [patents.google.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Synthetic Context of 4-(diethylamino)-2-butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 4-(diethylamino)-2-butyn-1-ol, a key intermediate in pharmaceutical synthesis. The document details its boiling point and density, outlines the experimental protocols for these measurements, and situates the compound within a relevant synthetic pathway for drug development.

Physicochemical Data of this compound

The boiling point and density of this compound are critical parameters for its purification, handling, and scale-up in synthetic processes. A summary of reported values is presented below.

| Physical Property | Value | Conditions |

| Boiling Point | 222.4 °C | at 760 mmHg[1] |

| 231-232 °C | Not specified[2][3][4] | |

| 232 °C | Not specified[5] | |

| Density | 0.949 g/cm³ | Not specified[1] |

| 0.952 g/mL | at 25 °C[2][5][6] |

Experimental Protocols

The following are detailed methodologies for the determination of boiling point and density, standard procedures in chemical characterization.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is a common technique for determining the boiling point of a substance.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or other suitable heating oil

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is then immersed in a heating bath, such as a Thiele tube filled with liquid paraffin.

-

The heating bath is gently and slowly heated.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2][7]

Determination of Density (Direct Measurement)

This protocol outlines the direct measurement of a liquid's density by determining the mass of a known volume.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

-